Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate
Overview
Description
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with a unique bicyclic structure. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Chrysin A, also known as Methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate, is a flavonoid that has been shown to exert several beneficial pharmacological activities It has been shown to modulate signaling pathways involved in apoptosis, oxidative stress, and inflammation .
Mode of Action
Chrysin A interacts with its targets to exert anti-cancer, anti-viral, anti-diabetic, neuroprotective, cardioprotective, hepatoprotective, and renoprotective effects . It has been shown to stimulate apoptosis in a wide range of human cells and rats . Chrysin A is also an important factor in inhibiting tumor growth and neoplasticity . It inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects .
Biochemical Pathways
Chrysin A affects several biochemical pathways. It has been shown to reduce neurodegeneration by inhibiting the extrinsic, intrinsic, and executionary pathways of apoptosis, and attenuating the expression of TNF-α, caspase-3/8, and oxidative stress . In cancer cells, Chrysin A causes amplified proline dehydrogenase/proline oxidase and the proline metabolism, therefore, a reduction in proline concentration, prolidase activity, and collagen biosynthesis .
Pharmacokinetics
The pharmacokinetics of Chrysin A have been studied, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Chrysin A has been predicted to be a ligand with high absorption and lipophilicity with 84.6% absorption compared to metformin (78.3%) .
Result of Action
The molecular and cellular effects of Chrysin A’s action are diverse. It has been shown to have anticancer effects by stimulating apoptosis in a wide range of human cells and rats . It also inhibits the growth and proliferation of cancer cells by inducing cytotoxic effects . In addition, it has neuroprotective effects and can reduce neurodegeneration .
Action Environment
The action, efficacy, and stability of Chrysin A can be influenced by various environmental factors. Traditional sources of Chrysin A involve extracting honey from plants, which is non-scalable, unsustainable, and depends on several factors, including geography, climatic conditions, and the season . Therefore, more sustainable methods such as microbial production have been explored .
Biochemical Analysis
Biochemical Properties
Chysin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to ameliorate lipid accumulation, cellular damage, and oxidative stress in NAFLD model cells . The nature of these interactions involves the modulation of signaling pathways involved in apoptosis, oxidative stress, and inflammation .
Cellular Effects
Chysin A has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit cell proliferation via inhibition of the PI3K pathway through SCF/c-Kit signaling and Shc/PDK1/PKC/Akt/c-raf signaling cascade .
Molecular Mechanism
The mechanism of action of Chysin A is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to downregulate MMP-10, reduce snail, slug, and vimentin expressions, increase E-cadherin expression, and inhibit Akt signaling pathway in TNBC cells .
Temporal Effects in Laboratory Settings
Over time, the effects of Chysin A can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.
Metabolic Pathways
Chysin A is involved in various metabolic pathways. It interacts with enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hydrolases to catalyze the formation of the pyrrolizine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Scientific Research Applications
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- (1R,7aR)-1-Methylhexahydro-1H-pyrrolizine
- (1R,7aR)-1-Hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- [(1R,7aR)-1-Acetoxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (3R)-2,3-dihydroxy-2-isopropyl
Uniqueness
Methyl (1R,7aR)-hexahydro-1H-pyrrolizine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZLIYRMYFCIH-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN2[C@@H]1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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